molecular formula C14H17F2NO3 B6631901 2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide

2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide

Cat. No. B6631901
M. Wt: 285.29 g/mol
InChI Key: ADHFGQABRIOEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide, also known as DFOA, is a chemical compound that has been of great interest in scientific research due to its potential as a therapeutic agent. DFOA is a member of the oxazolidinone family of compounds, which are known for their antimicrobial properties. However, DFOA has been found to have a unique mechanism of action that sets it apart from other oxazolidinones.

Mechanism of Action

2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide has a unique mechanism of action that sets it apart from other oxazolidinones. It works by inhibiting the activity of an enzyme called RNA polymerase, which is essential for the replication of bacterial DNA. This inhibition leads to the death of bacterial cells, making 2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide an effective antimicrobial agent.
Biochemical and Physiological Effects
2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacterial species, including those that are resistant to other antibiotics. In addition, 2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide has been found to have anti-inflammatory and anti-cancer properties, making it a potential treatment for these diseases.

Advantages and Limitations for Lab Experiments

2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it readily available for research. In addition, 2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide has a unique mechanism of action that sets it apart from other antimicrobial agents, making it a valuable tool for studying bacterial replication.
However, there are also limitations to the use of 2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide in lab experiments. One limitation is that it has only been tested in vitro, meaning that its effectiveness in vivo is still unknown. In addition, 2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide has not been extensively studied for its potential side effects, making it important to exercise caution when using this compound in research.

Future Directions

There are several future directions for research on 2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide. One area of interest is its potential as a treatment for bacterial infections, particularly those that are resistant to other antibiotics. In addition, 2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide's anti-inflammatory and anti-cancer properties make it a promising candidate for the treatment of these diseases.
Another potential direction for research is the optimization of the synthesis process for 2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide. This could lead to increased yields and purity of the compound, making it more readily available for research.
Overall, 2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide is a compound that has shown great potential for use in scientific research. Its unique mechanism of action and antimicrobial properties make it a valuable tool for studying bacterial replication, while its anti-inflammatory and anti-cancer properties make it a promising candidate for the treatment of these diseases.

Synthesis Methods

The synthesis of 2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide involves several steps, including the reaction of 2,4-difluoroaniline with ethyl oxan-4-ylacetate to form an intermediate compound. This intermediate is then treated with hydroxylamine hydrochloride to yield the final product, 2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide. The synthesis process has been optimized to produce high yields of pure 2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide.

Scientific Research Applications

2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that 2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide has antimicrobial properties, making it a potential treatment for bacterial infections. In addition, 2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of these diseases.

properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO3/c15-11-2-1-10(12(16)8-11)7-13(19)17-14(9-18)3-5-20-6-4-14/h1-2,8,18H,3-7,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHFGQABRIOEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)NC(=O)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide

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